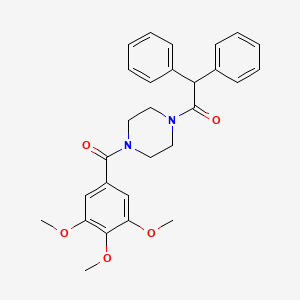![molecular formula C15H11ClF3NOS B5216004 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide, also known as CTB or CTB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to inhibit the transforming growth factor-β (TGF-β) pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide can reduce inflammation and fibrosis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which could lead to the development of new drugs for treating inflammatory, cancer, and fibrotic diseases. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have low toxicity, making it a safer alternative to other compounds. One limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of new drugs.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in treating other diseases such as arthritis and diabetes. Additionally, research could focus on optimizing the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide and developing more efficient methods for its purification.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to inhibit the proliferation of cancer cells, particularly in breast cancer and lung cancer. Furthermore, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to have anti-fibrotic effects, which could be useful in treating fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVXTBNLBJRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)


![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)